![molecular formula C17H14N2O3 B2394189 2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 1353498-25-5](/img/structure/B2394189.png)
2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, has been reported . The synthesis involves adding 2-phenylimidazo[1,2-a]pyridine to a flask containing DMF and POCl3, stirring vigorously for 1 hour, and then heating to 60-70°C for 8 hours .Scientific Research Applications
Anti-Inflammatory Applications
Pyrimidines, including the compound , have been found to exhibit anti-inflammatory effects . These effects are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antioxidant Applications
Pyrimidines are known to display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antimicrobial Applications
Pyrimidines have been found to possess antimicrobial properties . They can be effective against pathogenic microorganisms, making them potentially useful in the treatment of microbial infections .
Antiviral Applications
Pyrimidines have been reported to exhibit antiviral activities . This makes them potentially useful in the development of antiviral drugs .
Antifungal Applications
Pyrimidines also display antifungal properties . They can be used in the development of antifungal drugs .
Anticancer Applications
Research has shown that pyrimidines, including the compound , have anticancer properties . They have been studied for their potential use as anticancer agents .
Mechanism of Action
Target of Action
The compound “2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . .
Mode of Action
The mode of action of pyrimidine derivatives can vary depending on their structure and the specific targets they interact with. Some pyrimidine derivatives have been shown to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways depending on their specific targets and mode of action. For instance, some pyrimidine derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators, thereby affecting the inflammatory response pathway . .
Result of Action
The result of a compound’s action can vary depending on its specific targets, mode of action, and the biochemical pathways it affects. Some pyrimidine derivatives have been shown to exhibit potent anti-inflammatory effects . .
properties
IUPAC Name |
2-(2,4-dimethylphenoxy)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-11-6-7-14(12(2)9-11)22-16-13(10-20)17(21)19-8-4-3-5-15(19)18-16/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWICOXJQVXPJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde |
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